molecular formula C10H7BrO2S B134338 Methyl 5-bromo-1-benzothiophene-2-carboxylate CAS No. 7312-11-0

Methyl 5-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B134338
CAS No.: 7312-11-0
M. Wt: 271.13 g/mol
InChI Key: XDYVZHUZZZKQOS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-benzothiophene-2-carboxylate (CAS: 7312-11-0) is a brominated heterocyclic ester with the molecular formula C₁₀H₇BrO₂S and a molecular weight of 271.13 g/mol . It features a benzothiophene core substituted with a bromine atom at the 5-position and a methyl ester group at the 2-position. The compound is commercially available with a purity of ≥97% (Thermo Scientific™, Kanto Reagents) and is typically supplied in amber glass bottles to prevent photodegradation . Its structural identifiers include the SMILES notation COC(=O)C1=CC2=C(S1)C=CC(=C2)Br and InChI Key XDYVZHUZZZKQOS-UHFFFAOYSA-N . The melting point is reported as 110–111°C, and it is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVZHUZZZKQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384973
Record name methyl 5-bromo-1-benzothiophene-2-carboxylate
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Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7312-11-0
Record name Methyl 5-bromobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
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Record name methyl 5-bromo-1-benzothiophene-2-carboxylate
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Record name 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester
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Preparation Methods

Reaction Conditions and Mechanism

  • Solvent : Anhydrous dichloromethane (CH₂Cl₂) under nitrogen atmosphere.

  • Catalyst : None required, though radical initiators like AIBN may enhance reactivity in some cases.

  • Procedure :

    • Dissolve methyl 1-benzothiophene-2-carboxylate (1 equiv) in CH₂Cl₂.

    • Add NBS (1.05–1.1 equiv) in one portion.

    • Stir at room temperature (20–25°C) for 30–60 minutes.

    • Quench with water, extract organic layers, dry (MgSO₄), and concentrate.

    • Purify via fractional distillation or column chromatography.

Yield : 60–70% (benchmark from analogous pyrrole systems).

Challenges:

  • Regioselectivity : Bromination favors the 5-position due to the electron-withdrawing ester group directing electrophiles to the meta position.

  • Byproducts : Trace 3-bromo or 4-bromo isomers may form, requiring careful chromatography.

Bromination of 1-Benzothiophene-2-Carboxylic Acid Followed by Esterification

This two-step approach separates bromination and esterification, allowing independent optimization.

Step 1: Bromination of 1-Benzothiophene-2-Carboxylic Acid

  • Reagents : Bromine (Br₂) or NBS in acetic acid.

  • Conditions :

    • 80°C for 2 hours under reflux.

    • Yield : 75–85% for 5-bromo-1-benzothiophene-2-carboxylic acid.

Step 2: Esterification with Methanol

  • Reagents : Methanol (excess), H₂SO₄ (catalytic).

  • Conditions :

    • Reflux for 4–6 hours.

    • Neutralize with NaHCO₃, extract with ethyl acetate.

    • Yield : 90–95% esterification efficiency.

Total Yield : 68–80% (combined steps).

Multi-Step Synthesis from Thiophene Precursors

For laboratories lacking benzothiophene starting materials, de novo synthesis is viable:

Cyclization of 2-(Methoxycarbonyl)thiophene Derivatives

  • Friedel-Crafts Acylation : React thiophene with acetyl chloride/AlCl₃ to form 2-acetylthiophene.

  • Oxidation : Convert acetyl to carboxylic acid using KMnO₄/H₂SO₄.

  • Bromination : Introduce bromine at the 5-position using Br₂/FeBr₃.

  • Esterification : Treat with methanol/H₂SO₄.

Yield : 40–50% (4 steps), limited by cyclization efficiency.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield Range
Direct BrominationOne-pot, minimal stepsRequires pure starting ester60–70%
Acid Bromination + EsterHigh-purity intermediatesLengthy, two-step68–80%
De Novo SynthesisNo pre-formed benzothiophene neededLow overall yield, complex40–50%

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance safety and consistency:

  • Bromination :

    • Reactor Type : Tubular flow reactor with Br₂/NBS in CH₂Cl₂.

    • Residence Time : 10–15 minutes at 50°C.

  • Esterification :

    • Reactive distillation columns for simultaneous reaction and methanol removal.

Purity : ≥99% (HPLC), meeting pharmaceutical-grade standards.

Optimization Strategies

Enhancing Regioselectivity

  • Directed Bromination : Use CuBr₂ to coordinate the ester carbonyl, directing bromine to the 5-position.

  • Solvent Effects : Polar aprotic solvents (DMF) increase electrophilicity of brominating agents.

Yield Improvement

  • Catalytic Additives : Lewis acids (FeCl₃) accelerate NBS-mediated bromination by 20%.

  • Microwave Assistance : Reducing reaction time from hours to minutes (e.g., 10 minutes at 100°C).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-bromo-1-benzothiophene-2-carboxylate has the molecular formula C10H7BrO2SC_{10}H_7BrO_2S and a molecular weight of approximately 271.13 g/mol. The compound features a bromine atom at the 5-position of the benzothiophene ring, which enhances its reactivity, particularly in substitution reactions. The ester functional group contributes to its versatility as a synthetic intermediate.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, enabling the formation of diverse derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for constructing complex organic molecules .

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine with nucleophiles
OxidationConversion to sulfoxides or sulfones
ReductionFormation of dihydro derivatives
CouplingFormation of biaryl or styrene derivatives

Biological Applications

Research indicates that this compound possesses potential biological activities:

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundMIC (mg/mL)Target Organism
This compoundTBDE. coli
Other Benzothiophene Derivative3.125XDR Salmonella Typhi

Material Science Applications

This compound is also explored for its applications in material science:

  • Organic Electronics : The compound is being investigated for its role in developing organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties make it suitable for these applications .

Case Studies and Research Insights

Several studies have highlighted the utility of this compound in various applications:

  • Synthesis of Antimicrobial Agents : A study focused on synthesizing novel antimicrobial agents derived from benzothiophene compounds, showcasing the compound's role as a building block for drug development .
  • Material Development : Research investigating the use of this compound in creating advanced materials for electronic applications demonstrated its effectiveness in enhancing device performance due to its favorable electronic properties .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-benzothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interactions with molecular targets such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-bromo-1-benzothiophene-2-carboxylate with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Structural Features
This compound 7312-11-0 C₁₀H₇BrO₂S 271.13 110–111 ≥97% Benzothiophene core, 5-Br, methyl ester
Ethyl 5-bromo-1-benzothiophene-2-carboxylate 13771-68-1 C₁₁H₉BrO₂S 285.16 N/A 95% Ethyl ester analog
Ethyl 5-bromo-1-benzofuran-2-carboxylate N/A C₁₁H₉BrO₃ 285.10 (calc.) N/A N/A Benzofuran core (O instead of S)
Methyl 5-bromothiophene-2-carboxylate 62224-19-5 C₇H₅BrO₂S 233.14 (calc.) N/A N/A Simple thiophene ring (no benzene fusion)
Methyl 3-bromobenzoate 618-89-3 C₈H₇BrO₂ 215.04 bp 139–140 (35 mmHg) >98% Benzoate ester, meta-bromo substitution
Methyl 4-bromobenzoate 619-42-1 C₈H₇BrO₂ 215.04 78 >98% Benzoate ester, para-bromo substitution

Structural and Reactivity Comparisons

Ethyl 5-bromo-1-benzothiophene-2-carboxylate

  • The ethyl ester analog shares the benzothiophene core and bromine substitution but has a longer alkyl chain (C₁₁H₉BrO₂S vs. C₁₀H₇BrO₂S ), resulting in a higher molecular weight (285.16 g/mol ) . The ethyl group may enhance lipophilicity, affecting solubility and reactivity in nucleophilic acyl substitution reactions.

Ethyl 5-bromo-1-benzofuran-2-carboxylate Replacing sulfur with oxygen in the benzofuran core alters electronic properties.

Methyl 5-bromothiophene-2-carboxylate

  • The absence of a fused benzene ring simplifies the structure, lowering molecular weight (233.14 g/mol ) . This compound is less sterically hindered, favoring reactions requiring planar geometries.

Methyl 3-/4-Bromobenzoates

  • These lack the heterocyclic sulfur atom, leading to distinct electronic environments. The para-bromo derivative (Methyl 4-bromobenzoate ) has a symmetrical structure (mp = 78°C), while the meta isomer (Methyl 3-bromobenzoate ) exhibits a lower boiling point (139–140°C at 35 mmHg) . The bromine position influences directing effects in electrophilic substitution.

Supplier and Availability Notes

  • This compound is available from Thermo Scientific (1–10 g, ≥97%) and Kanto Reagents (1–10 g, ¥39,200–¥66,900) .
  • CymitQuimica lists the compound as discontinued, highlighting supplier-specific variability .

Biological Activity

Methyl 5-bromo-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7BrO2S
  • Molecular Weight : Approximately 285.16 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the benzothiophene ring and a methyl ester functional group at the carboxylic acid position, contributing to its reactivity and biological profile.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of plasma kallikrein, an enzyme involved in inflammatory processes. This suggests its utility in treating inflammatory conditions.
  • Modulation of Receptors : The compound shows promise as a positive allosteric modulator for nicotinic acetylcholine receptors, which play a critical role in neurotransmission. This activity could have significant implications for neurological therapies.
  • Antifungal Activity : Similar compounds have demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans, indicating that this compound may also possess antifungal properties .

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Binding Affinity : The compound's binding affinity to target proteins is influenced by its structural modifications, highlighting the importance of structure-activity relationships (SAR) in drug design.
  • Inhibition of Signaling Pathways : Some derivatives have been shown to inhibit key signaling pathways, such as STAT3 phosphorylation, which is implicated in cancer progression . This mechanism provides a pathway for developing anti-cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Findings
Study on Enzyme InhibitionDemonstrated inhibition of plasma kallikrein with potential applications in treating inflammation.
Antifungal Activity AssessmentExhibited effective antifungal properties with MIC values ranging from 0.03–0.5 μg/mL against Candida albicans .
Cancer Therapy ExplorationShowed selective inhibition of STAT3 phosphorylation, leading to reduced tumor growth in vivo models .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and ester methyl (δ 3.8–4.0 ppm).
  • IR : C=O stretch (~1700 cm⁻¹) confirms the ester; C-Br vibration (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 271.13 (C₁₀H₇BrO₂S).
  • XRD : Definitive confirmation of planar benzothiophene core and ester geometry (bond angles ~120°) .

How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced
Bromine’s electron-withdrawing effect activates the 5-position for Suzuki-Miyaura couplings. Key considerations:

  • Catalyst system : Pd(PPh₃)₄ with SPhos ligand enhances reactivity.
  • Steric hindrance : The ester group at position 2 may slow transmetallation; higher temperatures (80–100°C) improve yields.
  • Regioselectivity : Confirmed via LC-MS and comparison to non-brominated analogs (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) .

What are the typical hydrolysis conditions for converting the methyl ester to the carboxylic acid derivative, and how is the product purified?

Q. Basic

  • Reaction : Reflux with NaOH in THF/MeOH (1:1) for 6–8 hours.
  • Workup : Neutralize with HCl (pH ~2) to precipitate 5-bromo-1-benzothiophene-2-carboxylic acid.
  • Purification : Recrystallization (ethanol/water) or chromatography (SiO₂, EtOAc/hexane 3:7). Confirm via IR loss of ester C=O and new COOH peak (~2500–3000 cm⁻¹) .

When encountering contradictory data in crystallographic refinement and spectroscopic analysis, how should researchers reconcile these discrepancies?

Q. Advanced

  • Cross-validation : Compare XRD bond lengths (e.g., C-S: ~1.70 Å) with DFT-optimized structures.
  • Dynamic effects : Solution NMR may average disordered conformers undetected in XRD.
  • Polymorphism screening : Recrystallize under varied solvents (e.g., DMSO vs. hexane).
  • Software tools : Use PLATON to check for missed symmetry or twinning .

What are the recommended storage conditions for this compound to ensure long-term stability?

Q. Basic

  • Store in amber vials under argon at –20°C to prevent hydrolysis/oxidation.
  • Avoid humidity (ester degradation) and UV exposure (C-Br bond cleavage).
  • Purity checks via HPLC every 6 months; degradation products include carboxylic acid () and dehalogenated analogs .

How can computational methods predict the reactivity and regioselectivity of this compound in electrophilic substitution?

Q. Advanced

  • DFT calculations : B3LYP/6-31G* basis set to compute Fukui indices (nucleophilic/electrophilic sites).
  • HOMO-LUMO analysis : Identify electron-rich regions (e.g., sulfur in benzothiophene core).
  • Transition state modeling : For sulfonation or nitration, compare activation barriers at different positions. Validate with experimental substituent effects (e.g., bromine vs. methyl groups) .

What are the common impurities encountered during synthesis, and how are they identified and removed?

Q. Basic

  • By-products : Unreacted 5-bromo-2-hydroxybenzaldehyde (TLC Rf ~0.5 in hexane/EtOAc 7:3).
  • Purification : Column chromatography (SiO₂, gradient elution 5–20% EtOAc in hexane).
  • Detection : HPLC-MS (impurities show [M+H]⁺ <271.13) .

In mechanistic studies of benzothiophene core formation, what isotopic labeling or kinetic experiments elucidate the cyclization pathway?

Q. Advanced

  • Isotopic labeling : ¹³C-labeled methyl chloroacetate tracks ester incorporation.
  • Kinetic profiling : Quench reactions at intervals (0.5–4 h) and analyze intermediates via LC-MS.
  • Eyring analysis : Calculate ΔG‡ from temperature-dependent rate constants to distinguish concerted vs. stepwise mechanisms. Compare with benzofuran cyclization () .

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